molecular formula C11H11F B13418380 1-(Cyclopent-3-en-1-yl)-3-fluorobenzene CAS No. 369650-25-9

1-(Cyclopent-3-en-1-yl)-3-fluorobenzene

Cat. No.: B13418380
CAS No.: 369650-25-9
M. Wt: 162.20 g/mol
InChI Key: SWDZRLCCPTWFMV-UHFFFAOYSA-N
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Description

1-(Cyclopent-3-en-1-yl)-3-fluorobenzene is an organic compound that features a cyclopentene ring attached to a fluorobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopent-3-en-1-yl)-3-fluorobenzene typically involves the following steps:

    Cyclopentene Formation: The cyclopentene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Fluorobenzene Attachment: The fluorobenzene moiety can be introduced via a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, where a cyclopentene derivative is reacted with a fluorobenzene boronic acid or ester in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopent-3-en-1-yl)-3-fluorobenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into saturated derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Ketones, alcohols

    Reduction: Saturated hydrocarbons

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

1-(Cyclopent-3-en-1-yl)-3-fluorobenzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.

    Industry: Used in the production of materials with desired properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Cyclopent-3-en-1-yl)-3-fluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopent-3-en-1-yl)methanol
  • 1-(Cyclopent-3-en-1-yl)ethan-1-one
  • 1-(Cyclopent-3-en-1-yl)-4-iodo-3,5-dimethyl-1H-pyrazole

Uniqueness

1-(Cyclopent-3-en-1-yl)-3-fluorobenzene is unique due to the presence of both a cyclopentene ring and a fluorobenzene moiety, which imparts distinct chemical and physical properties

Properties

CAS No.

369650-25-9

Molecular Formula

C11H11F

Molecular Weight

162.20 g/mol

IUPAC Name

1-cyclopent-3-en-1-yl-3-fluorobenzene

InChI

InChI=1S/C11H11F/c12-11-7-3-6-10(8-11)9-4-1-2-5-9/h1-3,6-9H,4-5H2

InChI Key

SWDZRLCCPTWFMV-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1C2=CC(=CC=C2)F

Origin of Product

United States

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